2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is pivotal in synthesizing various heterocyclic compounds, showing potential as antibacterial and antifungal agents. Studies have demonstrated its utility in creating derivatives that exhibit moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. The structural modifications, often involving the introduction of different substituents, significantly impact the hydrophobicity or steric bulk, enhancing the compounds' antibacterial properties (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimicrobial Activity
The compound serves as a scaffold for developing new molecules with antimicrobial properties. For instance, thiazolidinone and acetidinone derivatives synthesized from this compound have been evaluated for their activity against various microorganisms, demonstrating the compound's role in generating new chemotherapeutic agents (Mistry, Desai, & Intwala, 2009).
Anticonvulsant Agents
Another research direction explores the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, showing potential as anticonvulsant agents. These studies involve examining the compounds' interactions with biotargets relevant to anticonvulsant activity, such as the Type-A γ-aminobutyric acid receptor (GABAAR) and gamma-aminobutyric acid-aminotransferase enzyme, highlighting the compound's significance in developing treatments for convulsive disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Structural and Physicochemical Analysis
Research also extends to the structural and physicochemical analysis of derivatives, providing insights into their molecular configurations, interactions, and potential as therapeutic agents. Crystallographic studies offer valuable data on the molecular geometry and intermolecular interactions, contributing to the understanding of the compound's chemical behavior and its derivatives (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDXEYUWXAFLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.